molecular formula C12H9N B8452913 5-Ethynyl-2-methyl-quinoline

5-Ethynyl-2-methyl-quinoline

Cat. No. B8452913
M. Wt: 167.21 g/mol
InChI Key: HWXCGNBOEACVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2-methyl-quinoline is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethynyl-2-methyl-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynyl-2-methyl-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethynyl-2-methyl-quinoline

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

5-ethynyl-2-methylquinoline

InChI

InChI=1S/C12H9N/c1-3-10-5-4-6-12-11(10)8-7-9(2)13-12/h1,4-8H,2H3

InChI Key

HWXCGNBOEACVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-trimethylsilanylethynyl-quinoline (140 mg, 0.6 mmol, 1.0 eq) in solution in MeOH (5 mL) was added K2CO3 (324 mg, 2.34 mmol, 4 eq), and the resulting mixture was stirred overnight at room temperature. The solvent was then removed under reduced pressure and water was then added. The aqueous layer was extracted twice with cyclohexane, and then the combined organic layers were washed with brine and dried over MgSO4. After filtration and concentration under reduced pressure the crude product was purified by column chromatography on silica gel (Cyclohexane-EtOAc 99:1) to afford 5-ethynyl-2-methyl-quinoline as a yellow oil (99 mg, 98%).
Name
2-methyl-5-trimethylsilanylethynyl-quinoline
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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